

Infrared Spectroscopy of 3-Amino-5-tert-butylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968

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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **3-Amino-5-tert-butylisoxazole**. While a publicly available, fully characterized and assigned infrared spectrum for this specific molecule is not readily found in peer-reviewed literature, this document outlines the expected spectral features based on its functional groups and data from analogous compounds. It also provides detailed experimental protocols for obtaining and analyzing its infrared spectrum.

Predicted Infrared Absorption Data

The infrared spectrum of **3-Amino-5-tert-butylisoxazole** is characterized by the vibrational modes of its primary functional groups: the amino group (-NH₂), the tert-butyl group (-C(CH₃)₃), and the isoxazole ring. The following table summarizes the predicted characteristic infrared absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. These predictions are based on established group frequencies and data from similar isoxazole derivatives.^{[1][2][3]}

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3400 - 3200	Medium-Strong	N-H stretching (asymmetric and symmetric)	Amino (-NH ₂)
3000 - 2850	Medium-Strong	C-H stretching (aliphatic)	tert-Butyl (-C(CH ₃) ₃)
1650 - 1580	Medium-Strong	N-H bending (scissoring)	Amino (-NH ₂)
1620 - 1550	Medium	C=N stretching	Isoxazole Ring
1470 - 1450	Medium	C-H bending (asymmetric)	tert-Butyl (-C(CH ₃) ₃)
1390 - 1360	Strong	C-H bending (symmetric, characteristic doublet)	tert-Butyl (-C(CH ₃) ₃)
1450 - 1300	Medium-Weak	Ring stretching	Isoxazole Ring
1300 - 1100	Medium-Strong	C-N stretching	Amino (-NH ₂)
1100 - 1000	Medium	C-O stretching	Isoxazole Ring
900 - 650	Medium-Broad	N-H wagging	Amino (-NH ₂)

Experimental Protocols for Infrared Spectroscopy

To obtain a high-quality infrared spectrum of **3-Amino-5-tert-butylisoxazole**, which is a solid at room temperature, several standard procedures can be employed.[4][5][6][7] The choice of method will depend on the available equipment and the desired spectral quality.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is often the simplest and most rapid method for analyzing solid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Methodology:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[4]
- Sample Application: Place a small amount of the solid **3-Amino-5-tert-butylisoxazole** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
- Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. No further sample preparation is needed.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

Instrumentation: An FTIR spectrometer, a hydraulic press, and a pellet die.

Materials:

- **3-Amino-5-tert-butylisoxazole** (1-2 mg)
- Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
- Agate mortar and pestle

Methodology:

- Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add about 100-200 mg of dry KBr powder.^[6]
- Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.^[5]
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.
- Data Processing: The spectrum is recorded in transmittance, which can be converted to absorbance if needed.

Visualizations

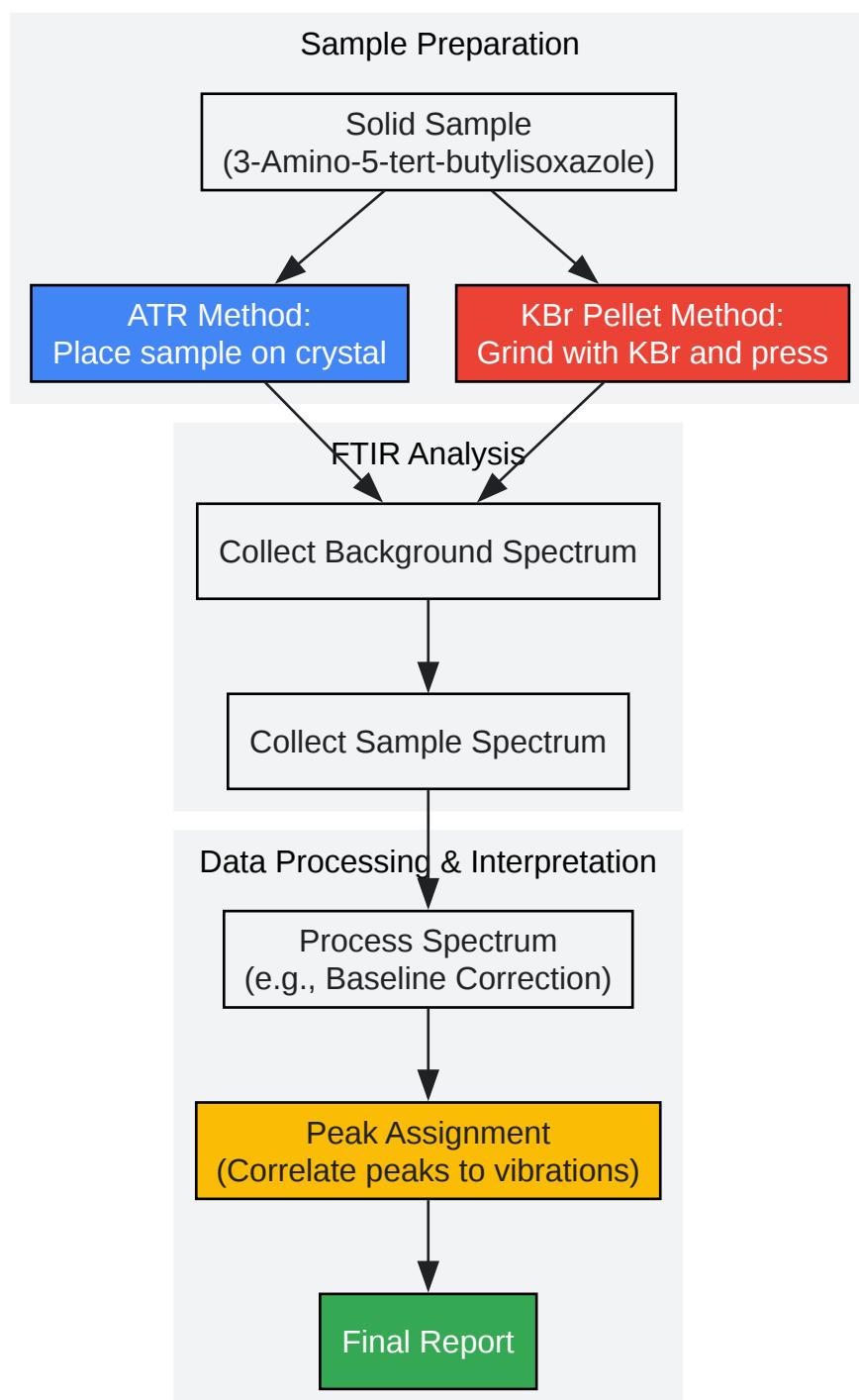
Molecular Structure and Key Functional Groups

The following diagram illustrates the chemical structure of **3-Amino-5-tert-butylisoxazole**, highlighting the key functional groups responsible for its characteristic infrared absorptions.

Caption: Structure of **3-Amino-5-tert-butylisoxazole** with key functional groups.

Experimental Workflow for FTIR Spectroscopy

The logical flow for analyzing a solid sample like **3-Amino-5-tert-butylisoxazole** using FTIR spectroscopy is depicted below.



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Caption: General workflow for FTIR analysis of a solid sample.

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